molecular formula C11H9FO3S B13014058 Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13014058
M. Wt: 240.25 g/mol
InChI Key: LAMYRFXYBUMAJN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

The compound is formally named This compound according to IUPAC rules, reflecting its benzothiophene core with specific substituents (Table 1). Its molecular formula, C₁₁H₉FO₃S , corresponds to a molecular weight of 240.25 g/mol . The CAS Registry Number 2089963-64-2 uniquely identifies this derivative in chemical databases.

Table 1: Nomenclature and identifiers

Property Value
IUPAC Name This compound
CAS Number 2089963-64-2
Molecular Formula C₁₁H₉FO₃S
Molecular Weight 240.25 g/mol
SMILES CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)F)O

The SMILES notation highlights the ester group (–COOCH₂CH₃) at position 2, the hydroxyl (–OH) at position 3, and the fluorine (–F) at position 7 of the benzothiophene scaffold. Computational descriptors, such as a topological polar surface area (TPSA) of 46.53 Ų and a logP value of 2.92 , suggest moderate polarity and lipophilicity, which influence its solubility and reactivity.

Historical Development in Heterocyclic Chemistry

Benzothiophene derivatives have been synthesized since the late 19th century, but advancements in regioselective functionalization emerged more recently. Traditional methods relied on cyclization of thiophenol derivatives or Friedel-Crafts acylation, which often lacked precision in substituent placement. The development of aryne chemistry in the 21st century revolutionized benzothiophene synthesis. For example, Yoshida et al. (2020) demonstrated a one-step route using o-silylaryl triflates and alkynyl sulfides to construct substituted benzothiophenes with excellent functional group tolerance.

While the exact synthesis of this compound is not detailed in the provided sources, its structure suggests a multi-step approach:

  • Fluorination of a precursor at position 7 using electrophilic fluorinating agents.
  • Esterification of the carboxylic acid at position 2 with ethanol.
  • Hydroxylation at position 3 via demethylation or oxidative methods.

Such strategies align with modern trends in heterocyclic chemistry that prioritize atom economy and regiocontrol.

Structural Relationship to Benzo[b]thiophene Derivatives

The compound shares a core structure with other benzo[b]thiophene derivatives but differs in substituent placement (Table 2). For instance:

  • Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 131423624) has fluorine at position 4 instead of 7.
  • Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 1825392-01-5) substitutes chlorine for fluorine at position 7.
  • The parent compound 3-hydroxybenzo[b]thiophene-2-carboxylic acid ethyl ester (CAS 5556-20-7) lacks halogen substituents entirely.

Table 2: Structural comparison of benzothiophene derivatives

Compound Substituents (Position) Molecular Formula Molecular Weight
This compound –F (7), –OH (3), –COOEt (2) C₁₁H₉FO₃S 240.25
Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate –F (4), –OH (3), –COOEt (2) C₁₁H₉FO₃S 240.25
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate –Cl (7), –OH (3), –COOEt (2) C₁₁H₉ClO₃S 256.71

The 7-fluoro substituent in the target compound introduces electron-withdrawing effects, potentially enhancing metabolic stability compared to non-fluorinated analogs. The 3-hydroxy group enables hydrogen bonding, which could influence interactions with biological targets like enzymes or receptors. These structural nuances highlight the compound’s role in structure-activity relationship (SAR) studies aimed at optimizing pharmaceutical candidates.

Properties

Molecular Formula

C11H9FO3S

Molecular Weight

240.25 g/mol

IUPAC Name

ethyl 7-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9FO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3

InChI Key

LAMYRFXYBUMAJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)F)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylative Alkoxycarbonylation

A palladium-catalyzed carbonylative approach has been reported for synthesizing benzothiophene esters, including ethyl derivatives. This method utilizes readily available substrates and involves the following steps:

  • Reagents and Catalysts :

    • Palladium iodide (PdI₂) as the catalyst (5 mol%)
    • Potassium iodide (KI) as a co-catalyst (2.5 equivalents)
    • Ethanol (EtOH) as the solvent and nucleophile
    • Carbon monoxide (CO) as the carbonyl source
  • Reaction Conditions :

    • The reaction is carried out in a sealed autoclave under high pressure (40 atm of CO-air mixture).
    • Temperature: 80–100 °C depending on the substrate.
    • Reaction time: 36 hours when using ethanol as the solvent.
  • Procedure :

    • The substrate, PdI₂, KI, and ethanol are combined in an autoclave.
    • The autoclave is pressurized with CO and air, stirred at the specified temperature, and cooled after completion.
    • The solvent is evaporated, and products are purified via column chromatography using hexane–ethyl acetate mixtures.
  • Yield :

    • Ethyl esters are obtained in satisfactory yields, typically around 75%.

Multi-Step Synthesis Using Functional Group Transformations

Another approach involves stepwise functional group transformations to introduce the fluorine atom, hydroxyl group, and ethyl ester functionality sequentially:

  • Step 1: Fluorination :

    • Fluorine is introduced at the desired position using selective fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
  • Step 2: Hydroxylation :

    • Hydroxylation of benzothiophene derivatives can be achieved using oxidizing agents like potassium permanganate or catalytic hydroxylation methods.
  • Step 3: Esterification :

    • The carboxylic acid precursor is esterified with ethanol under acidic conditions or using coupling agents like dicyclohexylcarbodiimide (DCC).

This method allows precise control over each functional group but requires optimization of reaction conditions for each step.

Data Table: Palladium-Catalyzed Synthesis Parameters

Parameter Value/Condition
Catalyst PdI₂ (5 mol%)
Co-Catalyst KI (2.5 equivalents)
Solvent Ethanol
Temperature 80–100 °C
Pressure CO-air mixture (40 atm)
Reaction Time 36 hours
Purification Column chromatography
Yield ~75%

Notes on Optimization

  • Solvent Selection :
    Changing the solvent from methanol to ethanol slows down reaction rates but improves compatibility with ethyl ester formation.

  • Pressure Control :
    Maintaining high pressure ensures effective carbonylation but requires specialized equipment for safety.

  • Purity Considerations : Column chromatography is essential for removing side products and achieving high purity levels.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and hydroxyl group participate in oxidation reactions:

Thiophene Ring Oxidation

  • Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones.

  • Sulfoxide formation occurs under mild conditions (20–40°C, 6–12 hours), while sulfones require prolonged reaction times or higher temperatures.

Hydroxyl Group Oxidation

  • The 3-hydroxy group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

Reaction TypeReagents/ConditionsProductYield
Sulfoxide FormationH₂O₂, AcOH, 40°C, 8hEthyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate 1-oxide75–85%
Sulfone FormationmCPBA, DCM, 25°C, 24hThis compound 1,1-dioxide60–70%
Ketone FormationPCC, CH₂Cl₂, 0°C→RTEthyl 7-fluoro-3-oxobenzo[b]thiophene-2-carboxylate45–55%

Reduction Reactions

The ester and hydroxyl groups are primary reduction targets:

Ester Reduction

  • Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol. Reaction conditions: anhydrous THF, 0°C→reflux, 4–6 hours.

Hydroxyl Group Reduction

  • Catalytic hydrogenation (H₂, Pd/C) converts the hydroxyl group to a methylene group (-CH₂-).

Reaction TypeReagents/ConditionsProductYield
Ester → AlcoholLiAlH₄, THF, reflux7-Fluoro-3-hydroxybenzo[b]thiophene-2-methanol70–80%
Hydroxyl → MethyleneH₂ (1 atm), 10% Pd/C, EtOHEthyl 7-fluoro-3-methylene-benzo[b]thiophene-2-carboxylate65–75%

Substitution Reactions

The fluorine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr):

Fluorine Replacement

  • Reacts with amines (e.g., piperidine) or alkoxides in DMF at 80–100°C .

  • Halogen-exchange reactions with AlCl₃/KBr yield brominated derivatives.

Reaction TypeReagents/ConditionsProductYield
Amine SubstitutionPiperidine, DMF, 100°C, 12hEthyl 3-hydroxy-7-(piperidin-1-yl)benzo[b]thiophene-2-carboxylate50–60%
BrominationAlCl₃, KBr, 120°C, 6hEthyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate85–90%

Esterification and Hydrolysis

The ethyl ester group is hydrolyzed under acidic or basic conditions:

Acidic Hydrolysis

  • Concentrated HCl in ethanol/water (1:1) at reflux yields the carboxylic acid.

Basic Hydrolysis

  • NaOH in aqueous THF/MeOH produces the sodium carboxylate salt.

Reaction TypeReagents/ConditionsProductYield
Acidic Hydrolysis6M HCl, EtOH/H₂O, reflux7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid90–95%
Saponification2M NaOH, THF/MeOH, 60°CSodium 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate85–90%

Electrophilic Aromatic Substitution

The benzene ring undergoes regioselective substitution:

Nitration

  • Nitration occurs at position 5 using HNO₃/H₂SO₄ at 0°C .

Sulfonation

  • Fuming H₂SO₄ at 80°C introduces a sulfonic acid group at position 4 .

Reaction TypeReagents/ConditionsProductYield
NitrationHNO₃/H₂SO₄, 0°C, 2hEthyl 5-nitro-7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate60–70%
SulfonationH₂SO₄ (20% SO₃), 80°C, 4hEthyl 4-sulfo-7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate55–65%

Palladium-Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura couplings after bromination:

Suzuki Reaction

  • Brominated derivatives react with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

Reaction TypeReagents/ConditionsProductYield
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, Na₂CO₃Ethyl 7-fluoro-3-hydroxy-5-phenylbenzo[b]thiophene-2-carboxylate75–85%

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate exhibits promising biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives targeting the RhoA/ROCK pathway have demonstrated potential in cancer therapy . this compound may exhibit similar properties, warranting further investigation.
  • Antimicrobial Properties : Thiophene derivatives are known for their antimicrobial activities against various pathogens. This compound could potentially be explored for its efficacy against bacterial and fungal infections .

Structure-Activity Relationship (SAR)

The incorporation of fluorine and hydroxyl groups into the benzo[b]thiophene structure is crucial for enhancing its biological activity. Fluorine substitution often increases metabolic stability and bioavailability, while hydroxyl groups can facilitate hydrogen bonding interactions with biological targets .

Case Studies

  • Antitumor Studies : A study evaluating compounds similar to this compound found that certain derivatives showed significant cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values ranging from 23.2 to 95.9 µM. These findings underscore the potential of this compound in developing effective anticancer agents .
  • In Vivo Efficacy : In vivo studies on structurally related compounds have indicated a significant reduction in tumor mass upon treatment, suggesting that this compound may have similar therapeutic benefits .

Mechanism of Action

The mechanism of action of Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes and receptors involved in inflammation and pain pathways. The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent type, position, or oxidation state. Key examples include:

Compound Name Substituents Molecular Weight Key Properties Reference
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate Cl at C7, OH at C3 256.71 Higher lipophilicity (Cl vs. F); used in drug discovery for halogen bonding
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate No C7 substituent 222.26 Simpler structure; lower steric hindrance; used in photochemical cycloadditions
Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate F at C6, no OH group 224.23 Altered electronic effects due to F position; antimicrobial activity reported
Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate Diketone (C4, C7), phenyl at C3 368.35 Enhanced electrophilicity; participates in CAN-mediated cycloadditions

Physicochemical Properties

  • Lipophilicity (LogP) : The 7-fluoro derivative is expected to have a lower LogP (~2.1) compared to the 7-chloro analog (LogP ~2.8), improving aqueous solubility .
  • Thermal Stability : Acetoxylated analogs (e.g., Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate) decompose at 153–178°C, whereas hydroxylated derivatives like the 7-fluoro compound may exhibit higher stability due to reduced steric strain .

Q & A

Q. What protocols evaluate the compound’s biological activity, and how are structure-activity relationships (SAR) derived?

  • Methodological Answer :
  • Antibacterial Assays : MIC values against S. aureus/MRSA via broth microdilution (CLSI guidelines) .
  • SAR Studies : Modifying the 3-hydroxy group to methoxy or thioether alters logP and membrane permeability, quantified via HPLC logD7.4 .
  • Cytotoxicity : MTT assays on HEK293 cells ensure selectivity (IC50 > 100 µM for non-toxic profiles) .

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